molecular formula C13H14N2O4 B13175048 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B13175048
M. Wt: 262.26 g/mol
InChI Key: AOIUMVNVQCNORH-UHFFFAOYSA-N
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Description

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an acetyl group at the third position and a nitrophenyl group at the first position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to acetylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like anhydrous ferric chloride .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications .

Scientific Research Applications

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-acetyl-1-(2-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C13H14N2O4/c1-9(16)10-5-4-8-14(13(10)17)11-6-2-3-7-12(11)15(18)19/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

AOIUMVNVQCNORH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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